1-Acetyl-5-(N,N-dimethylamino)indoline
Description
1-Acetyl-5-(N,N-dimethylamino)indoline is an indoline derivative featuring a bicyclic indole core with an acetyl group at the 1-position and a dimethylamino substituent at the 5-position. Indolines are pivotal in medicinal and materials chemistry due to their structural similarity to bioactive alkaloids and tunable electronic properties . The acetyl group at position 1 enhances stability and modulates electron density, while the 5-(N,N-dimethylamino) substituent acts as a strong electron-donating group, influencing reactivity and spectral characteristics .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[5-(dimethylamino)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14-7-6-10-8-11(13(2)3)4-5-12(10)14/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
GQIYIYDVCZZZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Spectral Properties
- 1-Acetyl-5-(Morpholin-4yl Sulfonyl)indoline (): The morpholin sulfonyl group at position 5 is electron-withdrawing, contrasting with the electron-donating dimethylamino group. 1H NMR: Multiplet at δ 2.49–2.82 confirms indoline CH and NH attachments. FT-IR: Peaks at 1150 cm⁻¹ (S=O) and 1040 cm⁻¹ (N–S) highlight sulfonyl interactions, absent in the dimethylamino analog .
- 5-(N,N-Dimethylamino)benzaldehyde Derivatives (): Used in cyanine dyes (e.g., compound 8a), the dimethylamino group enhances electron donation, yielding strong absorption in the visible range (λmax ~450 nm). Comparatively, dimethylamino-substituted indolines may exhibit bathochromic shifts in UV/vis spectra due to extended conjugation .
- 5-(N,N-Dimethylamino)-5'-nitro-2,2'-bithiophene (BT) (): While structurally distinct, BT’s dimethylamino group contributes to solvatochromism, a property relevant to indoline dyes in optoelectronic applications.
Data Tables
Table 1: Structural and Spectral Comparison of Indoline Derivatives
Key Research Findings and Implications
Electronic Modulation: The 5-(N,N-dimethylamino) group in indolines enhances electron donation, making these compounds suitable for optoelectronic applications (e.g., dyes, sensors) .
Synthetic Flexibility : High yields (>75%) are achievable for indoline derivatives via electrophilic substitution or condensation, though substituent electronic effects dictate reaction conditions .
Biological Potential: While dimethylamino groups improve antifungal activity in nicotinamide derivatives, indoline analogs may require further optimization for therapeutic use .
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